Cas no 1470541-73-1 (ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate)
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
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- Inchi: 1S/C9H9BrO3S/c1-3-13-9(12)7(11)8-6(10)4-5(2)14-8/h4H,3H2,1-2H3
- InChI Key: LYQCWMADQLRCEM-UHFFFAOYSA-N
- SMILES: C(C1SC(C)=CC=1Br)(=O)C(=O)OCC
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX47559-50mg |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AX47559-100mg |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AX47559-250mg |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AX47559-500mg |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AX47559-1g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 1g |
$471.00 | 2024-04-20 | |
| Enamine | EN300-385283-0.05g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 0.05g |
$76.0 | 2024-06-05 | |
| Enamine | EN300-385283-0.1g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 0.1g |
$113.0 | 2024-06-05 | |
| Enamine | EN300-385283-0.25g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 0.25g |
$162.0 | 2024-06-05 | |
| Enamine | EN300-385283-0.5g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 0.5g |
$310.0 | 2024-06-05 | |
| Enamine | EN300-385283-1.0g |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
1470541-73-1 | 95% | 1.0g |
$414.0 | 2024-06-05 |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
Ethyl 2-(3-Bromo-5-Methylthiophen-2-yl)-2-Oxoacetate: A Comprehensive Overview
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate, also known by its CAS number 1470541-73-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of esters and features a thiophene ring, which contributes to its unique chemical properties. The molecule consists of a thiophene moiety substituted with bromine and methyl groups, connected via an ethoxy group to a ketone functionality. This combination makes it an interesting target for both academic and industrial research.
The synthesis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate typically involves multi-step reactions, often starting from simpler thiophene derivatives. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, leveraging catalytic methods and green chemistry principles. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the thiophene ring and its substituents.
One of the most notable applications of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is in the field of drug discovery. The thiophene moiety is known for its ability to modulate biological activities, making this compound a valuable intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a precursor for developing anti-inflammatory agents and antioxidants. Additionally, its ketone functionality allows for further functionalization, enabling the creation of diverse pharmacophores.
In materials science, ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has shown promise as a building block for advanced materials such as organic semiconductors and light-emitting polymers. The bromine substituent on the thiophene ring can act as a directing group for subsequent reactions, facilitating the incorporation of other functional groups that enhance material properties. Recent research has demonstrated its utility in constructing conjugated systems with improved electronic properties.
Another area where this compound has gained attention is in catalysis. The combination of electron-withdrawing groups (such as bromine) and electron-donating groups (such as methyl) on the thiophene ring creates a unique electronic environment that can be exploited in catalytic cycles. For example, it has been used as a ligand in transition metal-catalyzed reactions, where it enhances the activity and selectivity of the catalysts.
From an environmental perspective, ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has been studied for its biodegradability and potential impact on ecosystems. Recent eco-toxicological assessments have provided insights into its behavior under various environmental conditions, which is crucial for ensuring sustainable practices in its production and application.
In conclusion, ethyl 2-(3-bromo-5-methylthiophen-2-y l)-2-o xoacetate (CAS No: 1470541 -73 -1) is a multifaceted compound with diverse applications across chemistry. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, catalysis, and environmental studies. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing chemical science.
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